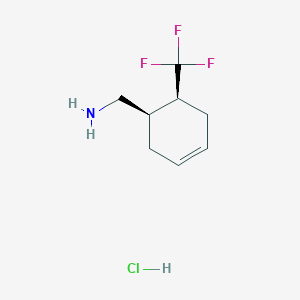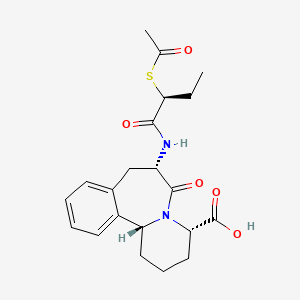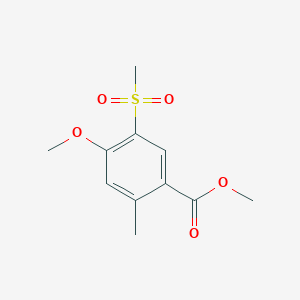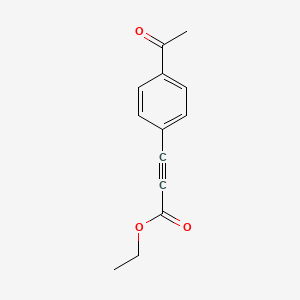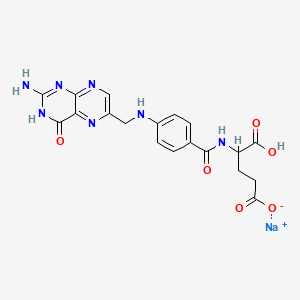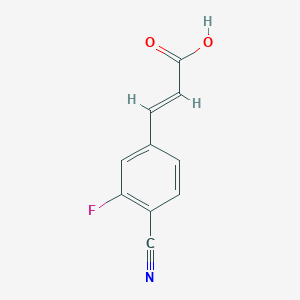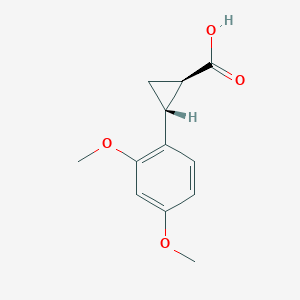
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a 2,4-dimethoxyphenyl group and a carboxylic acid functional group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazo compounds or carbenes. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. The strained cyclopropane ring can interact with enzymes or receptors, potentially leading to biological effects. The methoxy groups and carboxylic acid functionality can also play a role in its reactivity and interactions.
類似化合物との比較
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the 2,4-dimethoxyphenyl group.
2-(2,4-Dimethoxyphenyl)acetic acid: Lacks the cyclopropane ring.
Phenylcyclopropane-1-carboxylic acid: Lacks the methoxy groups.
Uniqueness
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-7-3-4-8(11(5-7)16-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14)/t9-,10+/m0/s1 |
InChIキー |
YVBOWLOUHUYQFS-VHSXEESVSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)C2CC2C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






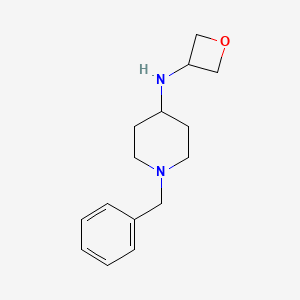
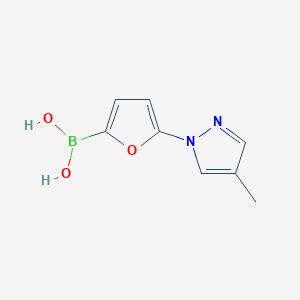
![6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)
